molecular formula C16H14FN3O3 B11802449 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B11802449
M. Wt: 315.30 g/mol
InChI Key: NYHSBCMSFCSODV-UHFFFAOYSA-N
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Description

4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a complex organic compound that features a triazole ring, a fluorophenoxy group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multiple steps. One common approach starts with the preparation of 3-fluorophenol, which is then reacted with formaldehyde and a triazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts such as potassium tert-butoxide and solvents like N,N-dimethylacetamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol stands out due to its unique combination of functional groups. The presence of the triazole ring and the methoxyphenol moiety provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14FN3O3

Molecular Weight

315.30 g/mol

IUPAC Name

4-[5-[(3-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C16H14FN3O3/c1-22-14-7-10(5-6-13(14)21)16-18-15(19-20-16)9-23-12-4-2-3-11(17)8-12/h2-8,21H,9H2,1H3,(H,18,19,20)

InChI Key

NYHSBCMSFCSODV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)COC3=CC(=CC=C3)F)O

Origin of Product

United States

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